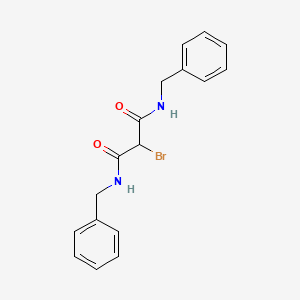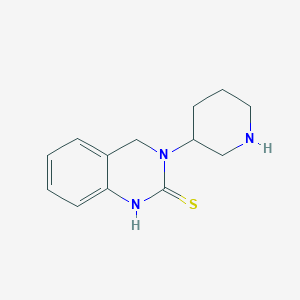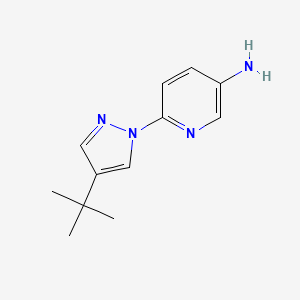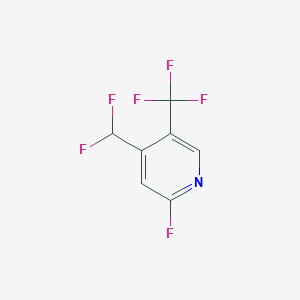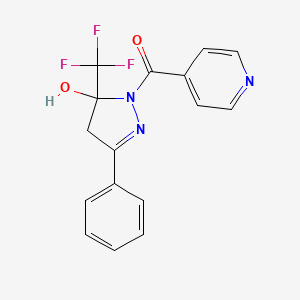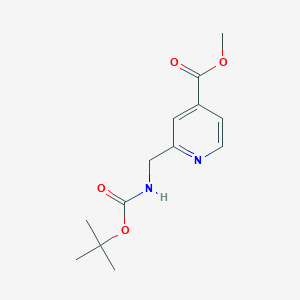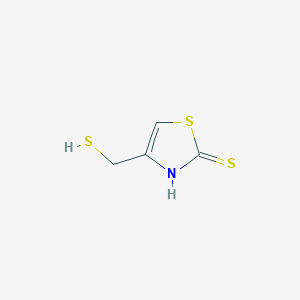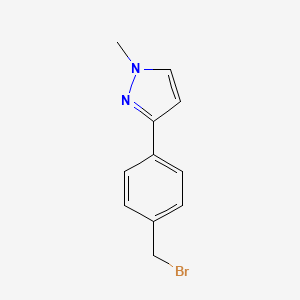![molecular formula C13H15NO2 B13970517 7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)
7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde is a seven-membered heterocyclic compound containing nitrogen. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a benzene ring fused to an azepine ring, with acetyl and carbaldehyde functional groups attached.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted aniline with a suitable diketone can lead to the formation of the azepine ring through intramolecular cyclization. The reaction conditions typically involve the use of a strong acid or base as a catalyst and heating to promote ring closure .
Industrial Production Methods
Industrial production of this compound often employs one-pot synthesis techniques to streamline the process and improve yield. These methods involve the sequential addition of reagents in a single reaction vessel, minimizing the need for intermediate purification steps .
化学反应分析
Types of Reactions
7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups (acetyl and aldehyde) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)
Major Products Formed
Oxidation: 7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carboxylic acid
Reduction: 7-Hydroxy-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbinol
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development, particularly for cardiovascular and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
Benzodiazepines: Similar in structure but contain two nitrogen atoms in the ring.
Oxazepines: Contain an oxygen atom in the ring instead of nitrogen.
Thiazepines: Contain a sulfur atom in the ring instead of nitrogen.
Uniqueness
7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of acetyl and carbaldehyde groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
7-acetyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-10(16)12-3-2-11-4-6-14(9-15)7-5-13(11)8-12/h2-3,8-9H,4-7H2,1H3 |
InChI 键 |
YNBYEXMQYGVTFM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(CCN(CC2)C=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
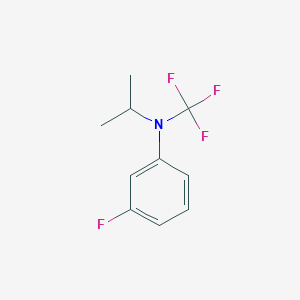
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
